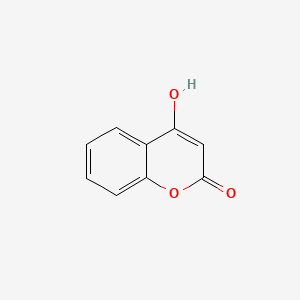

4-Hydroxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIXUWQIVKSKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061472, DTXSID50944748 | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Hydroxycoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1076-38-6, 22105-09-5 | |

| Record name | 4-Hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxychromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022105095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxycoumarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxycoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X954ZLL2RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxycoumarin: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycoumarin and its derivatives represent a pivotal class of heterocyclic compounds with a broad spectrum of biological activities, most notably as anticoagulants. The parent compound serves as a key intermediate in the synthesis of numerous pharmaceuticals, including the widely used anticoagulant warfarin, and various rodenticides. A thorough understanding of its synthesis mechanisms and kinetics is paramount for the optimization of existing manufacturing processes and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the core methodologies for this compound synthesis, delving into the reaction mechanisms, available kinetic data, and detailed experimental protocols.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three primary approaches, each with distinct advantages and mechanistic pathways.

Pechmann Condensation of Phenols with Malonic Acid Derivatives

The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins. In the context of this compound, this typically involves the reaction of phenol with malonic acid or its derivatives, such as Meldrum's acid, under acidic conditions.

Mechanism: The reaction is believed to proceed through an initial esterification or transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol (a Friedel-Crafts acylation type step). The final step involves dehydration to form the coumarin ring system.[1][2]

Catalysis: A variety of acid catalysts are employed, including sulfuric acid, phosphorus oxychloride with zinc chloride, and solid acid catalysts.[3][4] The choice of catalyst and reaction conditions significantly impacts the reaction yield and purity of the final product.

| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol, Malonic Acid | POCl₃, ZnCl₂ | - | 70 | 12 | 64 | [3] |

| Phenol, Meldrum's Acid | - | Solvent-free | 90 | 4 | 90 (intermediate) | [3] |

| 3-Oxo-3-phenoxypropanoic acid | Eaton's reagent | - | 70 | 1 | 75 | [3] |

| 3-Oxo-3-phenoxypropanoic acid | Polyphosphoric acid (PPA) | - | 120 | 0.25 | 48 | [3] |

Intramolecular Cyclization of 2'-Hydroxyacetophenone Derivatives

This approach involves the use of 2'-hydroxyacetophenone as a starting material, which undergoes condensation with a suitable acylating agent, followed by a base-catalyzed intramolecular cyclization.

Mechanism: The reaction proceeds via the formation of a β-keto ester intermediate. In the presence of a strong base, the phenolic proton is abstracted, and the resulting phenoxide attacks the ester carbonyl, leading to cyclization and the formation of the this compound ring.

Catalysis: Strong bases such as sodium hydride (NaH) are typically the most effective for this transformation.[5] The reaction is usually carried out in anhydrous aprotic solvents like toluene or xylene.

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Diethyl carbonate | Sodium ethoxide | Toluene | 80 | [5] |

| Diethyl carbonate | Sodium hydride | Toluene | 85 | [5] |

| Dimethyl carbonate | Sodium hydride | Toluene | 84 | [5] |

| Diethyl carbonate | Sodium metal | Xylene | 93 | [5] |

Synthesis from Acyl Derivatives

This compound can also be synthesized from its 3-substituted derivatives, such as 3-acetyl-4-hydroxycoumarin, through hydrolysis and decarboxylation reactions.

Mechanism: This typically involves an acid-catalyzed hydrolysis of the acyl group at the 3-position, followed by decarboxylation to yield the unsubstituted this compound.

| Starting Material | Catalyst/Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 3-Acetyl-4-hydroxycoumarin | Concentrated H₂SO₄, H₂O, Ethanol | - | 1 (reflux) | 81 | [6] |

| 3-Carbethoxy-4-hydroxycoumarin | HCl | - | - | High | [3] |

Reaction Mechanisms and Kinetics

While the general mechanisms for the primary synthetic routes are well-accepted, detailed experimental kinetic studies on the synthesis of unsubstituted this compound are limited in the literature. Much of the available kinetic data comes from computational studies or experimental work on substituted derivatives.

Pechmann Condensation: A Closer Look

Theoretical studies on the Pechmann condensation suggest a multi-step process involving transesterification, intramolecular hydroxyalkylation, and dehydration. A computational study on the synthesis of 5,7-dihydroxy-4-methylcoumarin determined the activation energy for the rate-determining trans-esterification step to be 15.7 kcal/mol with a UiO-66-SO₃H catalyst. While this provides valuable insight, it is important to note that these values are for a substituted derivative and may differ for the synthesis of the parent this compound.

Kinetics of Degradation

Interestingly, more kinetic data is available for the degradation of this compound derivatives through advanced oxidation processes. A kinetic DFT study on the reaction of 4,7-dihydroxycoumarin derivatives with hydroxyl radicals provides insights into the reaction pathways and rate constants of these degradation processes.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis of this compound via Pechmann Condensation

Materials:

-

Phenol

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous zinc chloride (ZnCl₂)

Procedure:

-

A mixture of phenol (1 equivalent) and malonic acid (1 equivalent) is prepared.

-

To this mixture, phosphorus oxychloride containing two equimolar amounts of anhydrous zinc chloride is added.

-

The reaction mixture is heated at 70°C for 12 hours.

-

After completion of the reaction, the mixture is cooled and quenched with ice-water.

-

The precipitated solid is filtered, washed with water, and dried to afford this compound.[3]

Protocol 2: Synthesis of this compound from 2'-Hydroxyacetophenone

Materials:

-

2'-Hydroxyacetophenone

-

Diethyl carbonate

-

Sodium hydride (NaH)

-

Anhydrous toluene

Procedure:

-

A suspension of sodium hydride (1.5 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of 2'-hydroxyacetophenone (1 equivalent) and diethyl carbonate (2.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at reflux temperature.

-

The reaction mixture is refluxed until the evolution of hydrogen ceases.

-

The mixture is then cooled to room temperature and carefully quenched with water.

-

The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.[5]

Protocol 3: Synthesis of this compound from 3-Acetyl-4-hydroxycoumarin

Materials:

-

3-Acetyl-4-hydroxycoumarin

-

Concentrated sulfuric acid

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, 3-acetyl-4-hydroxycoumarin (1 equivalent) is mixed with concentrated sulfuric acid, distilled water, and ethanol.

-

The mixture is heated under reflux for 1 hour.

-

After reflux, the reaction mixture is cooled to 10°C.

-

The precipitated product is collected by filtration and washed with distilled water to remove excess acid.

-

The crude product is dried and can be further purified by recrystallization from ethanol to give pure this compound.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Synthesis and Evaluation of this compound Imines as Inhibitors of Class II Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. sciepub.com [sciepub.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 6. jmnc.samipubco.com [jmnc.samipubco.com]

- 7. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxycoumarin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-hydroxycoumarin, a pivotal scaffold in medicinal chemistry, particularly in the development of anticoagulant drugs. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and visual representations of its synthesis and primary signaling pathway of its derivatives.

Core Physicochemical Properties

This compound (CAS: 1076-38-6), also known as benzotetronic acid, is a white to light yellow crystalline powder.[1] Its fundamental properties are crucial for its application in research and drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₃ | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| Melting Point | 210-215 °C | [1][3][4] |

| Boiling Point | 352.41 °C at 760 mmHg | [1][3] |

| pKa | 4.50 ± 1.00 (Predicted) | [2][4] |

| Water Solubility | Practically insoluble | [2][4] |

| LogP | 1.49860 | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Source(s) |

| Ethanol | Freely soluble, ~30 mg/mL | [5][6] |

| Diethyl Ether | Freely soluble | [5] |

| Hot Water | Freely soluble | [5] |

| DMSO | Slightly soluble, ~30 mg/mL | [2][6] |

| Methanol | Slightly soluble | [2] |

| Dimethylformamide | Soluble, ~30 mg/mL | [6] |

| Aqueous Buffers | Sparingly soluble | [6] |

Table 3: Spectroscopic Data for this compound

| Technique | Wavelength/Wavenumber/Chemical Shift | Source(s) |

| UV-Vis (λmax) | 213, 269, 280, 305 nm | [6] |

| Fluorescence (λem) | 373 nm in methanol | |

| IR (KBr disc) | Major peaks available in spectral databases | [7][8] |

| ¹H NMR (DMSO-d₆) | δ 12.53 (s, 1H), 7.83 (d, J = 7.2 Hz, 1H), 7.65 (d, J = 7.8 Hz, 1H), 7.38-7.34 (m, 2H), 5.60 (s, 1H) | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of a phenol with Meldrum's acid, followed by cyclization using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[9]

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of this compound.

3.1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[10] For pure compounds, the melting range is narrow, while impurities typically broaden the melting range and depress the melting point.[11]

-

Apparatus: Melting point apparatus (e.g., DigiMelt, Mel-Temp), capillary tubes, mortar and pestle.[12][13]

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.[13]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[12]

-

Place the capillary tube into the heating block of the melting point apparatus.[13]

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (approximately 210°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[10]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range is the melting point.[10]

-

3.2. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

-

Apparatus: Calibrated pH meter, burette, beaker, magnetic stirrer, and stir bar.

-

Reagents: Standardized 0.1 M sodium hydroxide (NaOH) solution, standardized 0.1 M hydrochloric acid (HCl) solution, potassium chloride (KCl) for maintaining ionic strength, and a suitable solvent in which this compound is soluble (e.g., ethanol-water mixture).

-

Procedure: [14]

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[14]

-

Dissolve a precisely weighed amount of this compound in a known volume of the chosen solvent to prepare a solution of known concentration (e.g., 1 mM).[14]

-

Add KCl to maintain a constant ionic strength.[14]

-

If starting with the acidic form, titrate the solution with the standardized NaOH solution, adding small, known volumes of the titrant.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[15]

-

3.3. Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a particular solvent.

-

Apparatus: Scintillation vials or flasks with screw caps, orbital shaker or rotator, centrifuge, and an analytical method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the samples to separate the undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

3.4. LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase.

-

Apparatus: Scintillation vials or flasks with screw caps, orbital shaker, centrifuge, and an analytical method for quantification.

-

Reagents: n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

-

Procedure:

-

Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Add a known volume of the stock solution to a vial containing a known volume of the other phase.

-

Seal the vial and shake for a sufficient time to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully sample both the aqueous and organic phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Mechanism of Action of this compound Derivatives

This compound itself is not an anticoagulant. However, its derivatives, such as warfarin, are potent anticoagulants.[16] They function as vitamin K antagonists by inhibiting the enzyme vitamin K epoxide reductase (VKOR).[16] This inhibition disrupts the vitamin K cycle, leading to a depletion of the reduced form of vitamin K, which is essential for the gamma-carboxylation of several clotting factors.

This guide provides foundational knowledge and practical methodologies for researchers working with this compound. Accurate determination of its physicochemical properties is paramount for the successful design and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. This compound CAS 1076-38-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound CAS#: 1076-38-6 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 1076-38-6 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 2H-1-Benzopyran-2-one, 4-hydroxy- [webbook.nist.gov]

- 8. This compound(1076-38-6) IR Spectrum [m.chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. westlab.com [westlab.com]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Natural Sources and Biological Precursors of 4-Hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycoumarin is a pivotal molecule, serving as the foundational structure for a class of widely used anticoagulant drugs, including warfarin. Its origins in nature are primarily linked to the microbial transformation of plant-derived precursors, most notably in spoiled sweet clover. Furthermore, an independent biosynthetic pathway has been identified in certain plants. This technical guide provides a comprehensive overview of the natural sources of this compound, delineates its biological precursors, and presents detailed experimental methodologies for its extraction, quantification, and enzymatic synthesis. Quantitative data are summarized for comparative analysis, and key biosynthetic pathways are visualized to facilitate a deeper understanding of the underlying biochemical processes.

Natural Sources and Precursor Concentrations

The principal natural source of this compound is spoiled sweet clover (Melilotus spp.) hay or silage.[1][2] The process is not endogenous to the plant but rather a result of fungal metabolism. Various fungi, including species of Aspergillus and Penicillium, colonize the sweet clover and transform the naturally occurring plant compound, coumarin, into this compound.[1][2][3] This product can then undergo a dimerization reaction with formaldehyde, which is also naturally present, to form the potent anticoagulant dicoumarol.[1][3]

The concentration of the primary precursor, coumarin, in Melilotus species can vary significantly depending on the species, accession, and environmental conditions. This variation directly influences the potential for this compound and subsequent dicoumarol formation.

Table 1: Coumarin Concentration in Various Melilotus Species

| Melilotus Species | Coumarin Concentration (% of dry matter) | Reference(s) |

| M. albus (White sweet clover) | 0.2 - 1.3 | [4] |

| M. officinalis (Yellow sweet clover) | 0.3 - 1.5 | [4] |

| M. indicus | 0.095 - 0.943 | [5] |

| M. segetalis | 0.06 (mean) | [5] |

| M. dentatus | 0.06 (mean) | [5] |

| M. sulcatus | 0.007 - 0.810 | [5] |

| M. siculus | 0.007 - 0.100 | [5] |

| M. infestus | 0.113 (mean) | [5] |

While direct quantification of this compound in spoiled silage is less commonly reported, the concentration of its dimer, dicoumarol, serves as a strong indicator of this compound production.

Table 2: Dicoumarol Concentration in Spoiled Sweet Clover

| Feed Type | Dicoumarol Concentration (mg/kg or µg/g) | Reference(s) |

| Spoiled Sweet Clover Hay | 20 - 30 mg/kg (necessary to cause poisoning) | [6] |

| Spoiled Sweet Clover Silage (moldy margins) | 126 µg/g | [2] |

Biosynthetic Pathways and Precursors

There are two primary biosynthetic routes to this compound in nature: a fungal transformation pathway and a plant-specific pathway.

Fungal Transformation of Coumarin

In moldy sweet clover, fungi metabolize coumarin, which is released from its glycoside precursor, melilotoside, upon plant cell damage.[3][5] The fungal enzymes hydroxylate coumarin at the 4-position to yield this compound.

Caption: Fungal conversion of coumarin to this compound and dicoumarol.

Plant Biosynthesis via Biphenyl Synthase

A distinct biosynthetic pathway has been identified in cell cultures of Sorbus aucuparia (rowan).[3][5] This pathway utilizes precursors from the shikimate pathway. The key enzyme, biphenyl synthase (BIS), catalyzes a decarboxylative condensation of a starter molecule, salicoyl-CoA (o-hydroxybenzoyl-CoA), with one molecule of malonyl-CoA to form this compound.[5]

The precursors for this pathway trace back to primary metabolism. Salicylic acid is derived from the shikimate pathway intermediate, chorismate. Malonyl-CoA is a central metabolite derived from the carboxylation of acetyl-CoA.

Caption: Plant biosynthetic pathway of this compound in Sorbus aucuparia.

Experimental Protocols

Extraction and Quantification of this compound and its Precursors from Melilotus spp. and Spoiled Silage (HPLC Method)

This protocol is adapted from methodologies for the analysis of coumarins in plant materials.

3.1.1. Materials and Reagents

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (glacial)

-

This compound analytical standard

-

Coumarin analytical standard

-

Dicoumarol analytical standard

-

Plant/silage samples (air-dried and ground to a fine powder)

-

Mechanical shaker

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with a C18 column (e.g., 150 mm x 3.9 mm, 5 µm) and a Diode Array Detector (DAD) or UV detector.

3.1.2. Sample Preparation and Extraction

-

Weigh 0.1 g of the powdered plant or silage sample into a centrifuge tube.

-

Add 20 mL of methanol.

-

Stir the mixture on a mechanical shaker for 60 minutes at room temperature.

-

Centrifuge the mixture to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.1.3. HPLC Conditions

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.3% aqueous acetic acid

-

Solvent B: Methanol with 0.3% acetic acid

-

-

Gradient Program: A linear gradient tailored to resolve coumarin, this compound, and dicoumarol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength suitable for all three compounds (e.g., 280 nm or 310 nm).

-

Injection Volume: 20 µL.

3.1.4. Quantification

-

Prepare a series of standard solutions of coumarin, this compound, and dicoumarol of known concentrations in methanol.

-

Inject the standards into the HPLC system to generate a calibration curve for each compound (peak area vs. concentration).

-

Inject the extracted samples.

-

Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

-

Quantify the amount of each compound in the samples using the corresponding calibration curve.

Biphenyl Synthase (BIS) Enzyme Assay for this compound Synthesis

This protocol is based on the characterization of biphenyl synthase from Sorbus aucuparia cell cultures.

3.2.1. Preparation of Cell-Free Extract

-

Harvest Sorbus aucuparia cell cultures (e.g., 10 g fresh weight), which have been treated with an elicitor (like yeast extract) to induce the expression of defense-related enzymes.

-

Homogenize the cells in an appropriate extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing polyvinylpyrrolidone and a reducing agent like dithiothreitol).

-

Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C to remove cell debris.

-

The resulting supernatant is the cell-free extract containing the biphenyl synthase enzyme. This can be used directly or further purified.

3.2.2. Enzyme Assay Reaction

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Cell-free extract (containing BIS)

-

100 mM potassium phosphate buffer (pH 7.0)

-

Starter substrate: Salicoyl-CoA (o-hydroxybenzoyl-CoA) at a suitable concentration (e.g., 15 µM).

-

Extender substrate: [2-¹⁴C]Malonyl-CoA at a suitable concentration (e.g., 30 µM) to allow for radioactive detection of the product.

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a small volume of acid (e.g., 20% acetic acid).

3.2.3. Product Extraction and Analysis

-

Extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Redissolve the residue in a small volume of methanol or ethyl acetate.

-

Analyze the products using Thin-Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

TLC: Spot the extracted product on a silica gel TLC plate and develop it in an appropriate solvent system. Visualize the radioactive product using a radioscanner.

-

HPLC: Inject the sample onto a reverse-phase HPLC system coupled with a radioactivity detector to separate and quantify the [¹⁴C]-labeled this compound.

-

References

- 1. Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biphenyl synthase from yeast-extract-treated cell cultures of Sorbus aucuparia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. scribd.com [scribd.com]

- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-hydroxycoumarin, a key pharmacophore in various anticoagulant drugs and a versatile synthetic intermediate. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, complete with detailed experimental protocols and data presented in a clear, comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic and vinylic protons. The chemical shifts can vary slightly depending on the solvent used.

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 5.61 | s | - |

| H-5 | 7.84 | d | 7.80 |

| H-6 | 7.36 | t | - |

| H-7 | 7.66 | t | - |

| H-8 | 7.39 | d | - |

| OH | 15.17 | br s | - |

s = singlet, d = doublet, t = triplet, br s = broad singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-2 | 161.79 |

| C-3 | 90.87 |

| C-4 | 165.52 |

| C-4a | 120.7 |

| C-5 | 123.85 |

| C-6 | 123.10 |

| C-7 | 132.63 |

| C-8 | 116.28 |

| C-8a | 153.41 |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, is typically used.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Frequency (ν) in cm⁻¹ (KBr Pellet) | Intensity |

| O-H stretch (phenolic) | 3380 | Strong, Broad |

| C=O stretch (lactone) | 1650-1660 | Strong |

| C=C stretch (aromatic and pyrone ring) | 1530-1620 | Medium-Strong |

| C-O stretch | 1100-1200 | Strong |

| C-H bend (aromatic) | 750-850 | Medium |

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using a potassium bromide (KBr) pellet.

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two or a Nicolet iS5, is used.

-

Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Data Processing:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and is particularly useful for quantitative analysis.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound in ethanol exhibits a characteristic absorption maximum.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | 308 | Not consistently reported |

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines the general procedure for obtaining a UV-Vis spectrum of this compound.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 0.8 (e.g., 10 µg/mL).

Instrumentation and Data Acquisition:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer, such as a Shimadzu UV-1800 or an Agilent Cary 60, is commonly used.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Wavelength Range: Scan from 200 to 400 nm.

-

Blank: Use the same solvent as used for the sample solution as the blank.

Data Processing:

-

Record the absorbance spectrum of the sample solution.

-

Identify the wavelength of maximum absorbance (λmax).

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Quantum Chemical Insights into 4-Hydroxycoumarin and Its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical studies of 4-hydroxycoumarin and its derivatives, a class of compounds renowned for their wide-ranging pharmacological activities. By leveraging computational chemistry, researchers can elucidate the structural, electronic, and reactive properties of these molecules, thereby accelerating the design and development of novel therapeutic agents. This document summarizes key quantitative data, details common experimental and computational protocols, and visualizes essential workflows and relationships to offer a comprehensive resource for professionals in the field.

Core Concepts in Quantum Chemical Analysis of this compound Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the behavior of this compound derivatives at the molecular level. These computational methods allow for the prediction of a wide array of properties that are crucial for drug design and development.

One of the primary applications of quantum chemistry in this context is the optimization of molecular geometry. By determining the most stable three-dimensional arrangement of atoms, researchers can gain insights into how these molecules interact with biological targets. Furthermore, these optimized geometries serve as the foundation for calculating various electronic properties.

Key electronic parameters that are frequently investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, which can be correlated with biological activity.

Other important quantum chemical descriptors include Mulliken atomic charges, which provide information about the charge distribution within a molecule, and reactivity descriptors like Fukui functions, which help in identifying the most reactive sites for nucleophilic and electrophilic attacks. Spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra, can also be simulated and compared with experimental data to validate the computational models.

Data Presentation: Quantum Chemical and Biological Activity Data

The following tables summarize representative quantitative data from various studies on this compound and its derivatives. It is important to note that direct comparisons should be made with caution, as the specific derivatives and computational methods may vary between studies.

Table 1: Calculated Quantum Chemical Properties of Selected this compound Derivatives

| Derivative | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 3-methoxycarbonyl-4-hydroxycoumarin | DFT/6–311++G(d,p) | -0.25767 | -0.09207 | 0.1656 | [1] |

| 3-phenyl-4-hydroxycoumarin | B3LYP/6-31G(d,p) | - | - | - | [2] |

| This compound-neurotransmitter derivatives | B3LYP/6-311++G*(d,p) | - | - | - | [3] |

Note: Specific HOMO/LUMO values were not always explicitly provided in the abstracts.

Table 2: Experimental Biological Activity of Selected this compound Derivatives

| Derivative | Cell Line | IC50 (µM) | Activity | Reference |

| Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate (SS-16) | HL-60, EJ | - | Cytotoxic | [4] |

| Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (SS-21) | HL-60, EJ | - | Cytotoxic | [4] |

| Coumarin-artemisinin hybrid 1a | HepG2 | 3.05 ± 1.60 | Anticancer | [5] |

| Coumarin-artemisinin hybrid 1a | Hep3B | 3.76 ± 1.76 | Anticancer | [5] |

| Coumarin-artemisinin hybrid 1a | A2780 | 5.82 ± 2.28 | Anticancer | [5] |

| 3-formyl-4-hydroxycoumarin-derived enamine (4g) | - | 1.12 ± 0.2 | Anti-tumor | [6] |

Note: "-" indicates that a specific value was not provided in the search results.

Experimental and Computational Protocols

A comprehensive understanding of the methodologies employed in the study of this compound derivatives is essential for interpreting the data and designing new experiments.

Synthesis and Characterization

The synthesis of this compound derivatives often starts from the parent this compound molecule, which is then modified through various chemical reactions. A common synthetic route involves the reaction of this compound with other reagents in a suitable solvent, often under reflux.[7][8]

General Synthetic Protocol:

-

Starting Materials: this compound and a desired reactant (e.g., methyl bromoacetate, an aldehyde).[7][9]

-

Solvent and Catalyst: A suitable solvent such as acetone or ethanol is used, and a catalyst like potassium carbonate or piperidine may be employed.[7][10]

-

Reaction Conditions: The reaction mixture is typically refluxed for a specific duration, ranging from a few hours to overnight.[6][7]

-

Purification: The resulting product is then purified, often through recrystallization, to obtain the pure derivative.[8]

Characterization Techniques: The synthesized compounds are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure of the molecule.[4][8][11]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the molecule.[4][8][11]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[4][6]

-

Elemental Analysis: Confirms the elemental composition of the synthesized derivative.[4][6][8]

-

X-ray Crystallography: In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule.[1]

Computational Methodology

Quantum chemical calculations on this compound derivatives are predominantly performed using Density Functional Theory (DFT).

Typical Computational Workflow:

-

Structure Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The most commonly used functional for this purpose is B3LYP, often paired with basis sets like 6-31G** or 6-311++G(d,p).[2][4][10] The M06-2X functional is also utilized, particularly for kinetic and thermodynamic analyses.[12]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain theoretical IR spectra.

-

Calculation of Properties: Various quantum chemical properties are then calculated at the optimized geometry, including:

-

HOMO and LUMO energies and their energy gap.[1]

-

Mulliken atomic charges.

-

Reactivity descriptors such as Fukui functions.

-

Theoretical NMR and UV-Vis spectra.

-

-

Software: The Gaussian suite of programs is a widely used software package for these calculations.[12]

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, visualize key aspects of the quantum chemical study of this compound derivatives.

Caption: General workflow for quantum chemical studies of this compound derivatives.

Caption: Structure-activity relationships of this compound derivatives.

Conclusion

Quantum chemical studies provide invaluable insights into the molecular properties and potential biological activities of this compound and its derivatives. By combining computational modeling with experimental synthesis and characterization, researchers can establish robust structure-activity relationships, leading to the rational design of more potent and selective therapeutic agents. This technical guide serves as a foundational resource for professionals in the field, offering a structured overview of the key data, methodologies, and conceptual frameworks that underpin this exciting area of drug discovery. The continued application of these advanced computational techniques holds great promise for the development of novel drugs based on the versatile this compound scaffold.

References

- 1. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations [mdpi.com]

- 2. opensciencepublications.com [opensciencepublications.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, computational study and cytotoxic activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 6. In Silico and In Vitro Studies of this compound-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Screening of New this compound Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthetic Pathway of 4-Hydroxycoumarin in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways leading to 4-hydroxycoumarin in plants. This compound and its derivatives are a significant class of secondary metabolites, forming the structural basis for potent anticoagulants like dicoumarol and warfarin. Understanding their biosynthesis is crucial for metabolic engineering, drug discovery, and agricultural applications. This document details the enzymatic steps, presents relevant quantitative data, outlines key experimental protocols, and provides visual diagrams of the metabolic and experimental workflows.

Biosynthesis of this compound

Plants have evolved sophisticated pathways to produce a vast array of secondary metabolites. The biosynthesis of this compound primarily originates from the phenylpropanoid pathway, which converts the amino acid phenylalanine into a variety of phenolic compounds.[1][2][3][4] An alternative, more direct pathway has also been identified in certain plant species.

The Phenylpropanoid Pathway

The canonical route to coumarins begins with phenylalanine, an aromatic amino acid synthesized via the shikimate pathway.[5][6][7] The general phenylpropanoid pathway consists of three core enzymatic steps that produce p-coumaroyl-CoA, a central precursor for numerous metabolites, including flavonoids, lignins, and coumarins.[3][8]

The key steps are:

-

Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which removes an amino group from L-phenylalanine to form cinnamic acid.[2][8]

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.[3]

-

Coenzyme A Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.[3][8]

From p-coumaroyl-CoA, the pathway branches towards simple coumarins through a critical ortho-hydroxylation step, a reaction often catalyzed by a p-coumaroyl CoA 2'-hydroxylase (C2'H) .[9] This is followed by a spontaneous or enzyme-mediated lactonization (ring closure) to form the core coumarin structure. The direct precursor to this compound through this general pathway is less clearly defined across all species, but it involves modifications of these core coumarin structures.

References

- 1. Phenylpropanoids ( Flavonoids, coumarin, lignan ) | PPTX [slideshare.net]

- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 3. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Thermal Stability and Degradation Pathways of 4-Hydroxycoumarin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of 4-hydroxycoumarin. This information is critical for researchers, scientists, and professionals in drug development, as it impacts formulation, storage, and processing of this important chemical scaffold.

Thermal Properties of this compound

The thermal behavior of this compound is characterized by its melting point and decomposition profile. These properties are typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

1.1. Melting Point and Differential Scanning Calorimetry (DSC) Analysis

This compound has a well-defined melting point, which is consistently reported in the range of 211–213 °C[1][2][3]. DSC analysis confirms this as a sharp endothermic event. A typical DSC thermogram for a pure crystalline compound like this compound would show a single sharp peak corresponding to its melting. The absence of other thermal events prior to melting is indicative of the compound's purity and stability at lower temperatures.

Table 1: Summary of DSC Data for this compound

| Parameter | Value | Reference |

| Melting Point (Tm) | 211–213 °C | [1][2][3] |

| Onset of Melting | Approx. 210 °C | General Knowledge |

| Peak of Melting | Approx. 212 °C | General Knowledge |

| Enthalpy of Fusion (ΔHf) | Data not available | - |

1.2. Thermogravimetric Analysis (TGA)

While specific TGA data for the thermal decomposition of pure this compound is not extensively detailed in the public literature, the technique is crucial for determining its thermal stability limits. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile degradation products. A hypothetical TGA analysis would likely show that this compound is stable up to its melting point, with significant mass loss occurring at higher temperatures.

Table 2: Hypothetical TGA Data for this compound

| Parameter | Expected Value Range |

| Onset of Decomposition (Tonset) | > 220 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | 250 - 350 °C |

| Mass Loss (Step 1) | Data not available |

| Residual Mass at 600 °C | Data not available |

Note: The data in Table 2 is illustrative and represents expected values based on the typical thermal behavior of similar organic compounds. Specific experimental data for this compound is needed for precise values.

Degradation Pathways of this compound

Detailed studies on the specific pathways of thermal degradation for this compound are limited. However, insights into its chemical instability can be drawn from studies on its degradation under other conditions, such as advanced oxidation processes (AOPs).

2.1. Degradation via Advanced Oxidation Processes (AOPs)

Studies on 4,7-dihydroxycoumarin derivatives in the presence of hydroxyl radicals (HO•) have shown that degradation can proceed through several mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF)[4]. These pathways, while not thermally initiated, highlight the reactive sites of the coumarin ring system. It is plausible that at elevated temperatures, similar radical-mediated processes could contribute to the degradation of this compound.

2.2. Potential Thermal Degradation Mechanisms

Based on the structure of this compound, potential thermal degradation pathways could involve decarboxylation (loss of CO2) from the lactone ring, or cleavage of the heterocyclic ring to form phenolic derivatives. However, without specific studies identifying the degradation products, these remain hypothetical pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the thermal properties of this compound.

3.1. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan. Crimp the pan with a lid.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Program: Heat from 25 °C to 250 °C.

-

Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.

-

-

Analysis: Determine the onset temperature, peak temperature, and enthalpy of fusion from the resulting endotherm.

3.2. Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Program: Heat from 25 °C to 600 °C.

-

Atmosphere: Inert atmosphere (e.g., nitrogen) or oxidative atmosphere (e.g., air), with a flow rate of 50 mL/min.

-

-

Analysis: Determine the onset temperature of decomposition, the temperatures of maximum mass loss rates, and the percentage of residual mass.

References

- 1. An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound 98 1076-38-6 [sigmaaldrich.com]

- 4. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel 4-Hydroxycoumarin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxycoumarin and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide array of biological activities. These activities include anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2][3] The versatile scaffold of this compound allows for extensive chemical modifications, leading to the discovery of novel derivatives with enhanced potency and selectivity. This document provides detailed protocols for the synthesis of various this compound derivatives, presents key data in a structured format, and illustrates the synthetic workflows.

I. Synthesis of 3-Alkylated-4-hydroxycoumarins via Iodine-Catalyzed C3-Alkylation

This protocol describes a highly efficient method for the C-C bond formation at the C3 position of this compound through a molecular iodine-catalyzed alkylation reaction with various alcohols.[4] This method is advantageous due to its operational simplicity and good yields.

Experimental Protocol:

-

Materials:

-

This compound

-

Substituted alcohol (e.g., benzylic, benzhydrylic, allylic, or propargyl alcohols)

-

Molecular Iodine (I₂)

-

Nitromethane (CH₃NO₂)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (if necessary for purification)

-

-

Procedure: a. In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired alcohol (1.2 mmol) in nitromethane (5 mL). b. To this solution, add a catalytic amount of molecular iodine (10 mol%). c. Stir the reaction mixture at 50 °C. d. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). e. Upon completion of the reaction (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-alkylated-4-hydroxycoumarin derivative.

Data Presentation:

| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 3-Benzyl-4-hydroxycoumarin | 1.5 | 85 |

| 2 | 4-Methoxybenzyl alcohol | 4-Hydroxy-3-(4-methoxybenzyl)coumarin | 2 | 88 |

| 3 | Cinnamyl alcohol | 4-Hydroxy-3-(3-phenylallyl)coumarin | 1 | 90 |

| 4 | Propargyl alcohol | 4-Hydroxy-3-(prop-2-yn-1-yl)coumarin | 1 | 80 |

Synthesis Workflow:

Caption: Iodine-catalyzed C3-alkylation of this compound.

II. Synthesis of 4-Aminocoumarin Derivatives

This protocol details the synthesis of 4-aminocoumarin derivatives through the reaction of this compound with ammonium acetate. This condensation reaction can be performed under conventional heating or microwave irradiation for improved efficiency.[4]

Experimental Protocol:

-

Materials:

-

This compound

-

Ammonium acetate

-

Microwave reactor (for microwave-assisted synthesis)

-

Standard laboratory glassware (for conventional heating)

-

Ethanol (for recrystallization)

-

-

Procedure (Microwave-Assisted, Solvent-Free): a. In a microwave-safe vessel, thoroughly mix this compound (1.0 mmol) and ammonium acetate (1.5 mmol). b. Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration (e.g., 5-10 minutes). c. Monitor the reaction progress by TLC. d. After completion, allow the reaction mixture to cool to room temperature. e. Add cold water to the vessel to precipitate the product. f. Collect the solid by filtration, wash with water, and dry. g. Recrystallize the crude product from ethanol to obtain pure 4-aminocoumarin.

Data Presentation:

| Method | Reaction Time | Yield (%) |

| Conventional Heating (Reflux) | 4-6 h | 75-85 |

| Microwave Irradiation | 5-10 min | 92 |

Synthesis Workflow:

Caption: Microwave-assisted synthesis of 4-aminocoumarin.

III. Synthesis of Pyranocoumarins via Domino Knoevenagel-Hetero-Diels-Alder Reaction

This protocol describes a microwave-accelerated, intramolecular domino reaction for the synthesis of the pyrano[3,2-c]coumarin framework. This method is highly efficient, providing good yields in a very short reaction time.[5]

Experimental Protocol:

-

Materials:

-

This compound

-

2-(3-Methyl-2-butenyloxy)benzaldehyde

-

Ethanol

-

Microwave reactor

-

Standard laboratory glassware

-

-

Procedure: a. In a microwave-safe vial, dissolve this compound (1.0 mmol) and 2-(3-methyl-2-butenyloxy)benzaldehyde (1.0 mmol) in ethanol (3 mL). b. Seal the vial and place it in a microwave reactor. c. Irradiate the mixture for a very short period (e.g., 15 seconds). d. After irradiation, cool the vial to room temperature. e. The product will precipitate out of the solution. f. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pyrano[3,2-c]coumarin derivative.

Data Presentation:

| Product Ratio (Pyrano[3,2-c]coumarin : Pyrano[3,2-c]chromene) | Reaction Time (s) | Overall Yield (%) |

| 97:3 | 15 | Good |

Synthesis Workflow:

Caption: Microwave-accelerated domino synthesis of pyranocoumarins.

IV. Biological Significance and Signaling Pathways

This compound derivatives are renowned for their anticoagulant activity, which is primarily mediated through the inhibition of Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the gamma-carboxylation of several blood clotting factors (II, VII, IX, and X).

Signaling Pathway of Anticoagulant Action:

Caption: Inhibition of the Vitamin K cycle by this compound derivatives.

By inhibiting VKOR, this compound derivatives prevent the regeneration of the active form of vitamin K, thereby reducing the synthesis of functional clotting factors and exerting their anticoagulant effect. This mechanism of action forms the basis for their clinical use in treating and preventing thromboembolic disorders. Furthermore, the diverse structural modifications possible on the this compound scaffold have led to the development of derivatives with other important biological activities, making this a continuing area of interest for drug discovery.[1]

References

- 1. Synthetic Approaches and Biological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: Utilizing 4-Hydroxycoumarin in In-Vitro Anticoagulant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycoumarin and its derivatives are a prominent class of compounds widely recognized for their anticoagulant properties. These synthetic molecules function as vitamin K antagonists, playing a crucial role in the discovery and development of therapeutic agents for thromboembolic disorders. Their mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the synthesis of active vitamin K-dependent clotting factors.[1][2][3] In-vitro anticoagulant assays are fundamental tools for screening and characterizing the potency of this compound derivatives. The most common of these are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT) assays, which assess the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.

These application notes provide detailed protocols for utilizing this compound and its derivatives in in-vitro anticoagulant assays, guidance on data interpretation, and a visual representation of the underlying biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the Vitamin K Cycle

4-Hydroxycoumarins exert their anticoagulant effect by disrupting the vitamin K cycle. Vitamin K is a vital cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), a post-translational modification necessary for their biological activity. During this process, vitamin K is oxidized to vitamin K epoxide. For the coagulation cascade to be sustained, vitamin K epoxide must be reduced back to its active form by the enzyme Vitamin K epoxide reductase (VKOR). 4-Hydroxycoumarins act as potent inhibitors of VKOR, leading to a depletion of reduced vitamin K and, consequently, the production of under-carboxylated, non-functional clotting factors.[1][3] This inhibition ultimately prolongs the time it takes for blood to clot.

Caption: The Vitamin K cycle and its influence on the coagulation cascade.

Data Presentation: In-Vitro Anticoagulant Activity of this compound Derivatives

The following tables summarize the in-vitro anticoagulant activity of representative this compound derivatives, as measured by Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays. Clotting times are typically measured in seconds.

| Compound | Concentration (µM) | Prothrombin Time (PT) (seconds) | Reference |

| Control (Vehicle) | 0 | 12.5 ± 0.5 | [4] |

| Warfarin | 10 | 25.2 ± 1.1 | [4] |

| 20 | 38.9 ± 1.8 | [4] | |

| 4-(3-bromophenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 20 mg/kg (in vivo) | 21.30 | [4] |

| Warfarin | 20 mg/kg (in vivo) | 14.60 | [4] |

| Compound | Concentration (µM) | Activated Partial Thromboplastin Time (aPTT) (seconds) | Reference |

| Control (Vehicle) | 0 | 35.2 ± 1.2 | [5] |

| Safflower Injection (H-6) | 52% | 39.7 | [5] |

| 100% | 59.2 | [5] |

Experimental Protocols

Preparation of this compound Solutions

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced effects on coagulation.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the same solvent to create a range of working concentrations.

-

Final Dilution: Just before use, dilute the working solutions into the assay buffer or directly into the plasma to achieve the desired final concentrations for testing.

Caption: General workflow for in-vitro anticoagulant assays.

Prothrombin Time (PT) Assay Protocol

The PT assay evaluates the extrinsic and common pathways of coagulation.

Materials:

-

Platelet-Poor Plasma (PPP)

-

PT reagent (containing tissue factor and calcium)

-

This compound test compounds

-

Control anticoagulant (e.g., Warfarin)

-

Vehicle control (e.g., DMSO)

-

Coagulometer or a water bath at 37°C and stopwatch

-

Pipettes and tips

Procedure:

-

Preparation: Pre-warm the PT reagent and PPP to 37°C.

-

Sample Preparation: In a coagulometer cuvette or a test tube, pipette 50 µL of PPP.

-

Compound Addition: Add 5 µL of the this compound solution (or vehicle/control) to the PPP and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Initiation of Clotting: Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.

-

Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Prothrombin Time.

-

Controls: Run parallel assays with a vehicle control (to determine baseline clotting time) and a known anticoagulant like warfarin as a positive control.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Materials:

-

Platelet-Poor Plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution (0.025 M)

-

This compound test compounds

-

Control anticoagulant (e.g., Warfarin)

-

Vehicle control (e.g., DMSO)

-

Coagulometer or a water bath at 37°C and stopwatch

-

Pipettes and tips

Procedure:

-

Preparation: Pre-warm the aPTT reagent, CaCl₂ solution, and PPP to 37°C.

-

Sample Preparation: In a coagulometer cuvette or a test tube, pipette 50 µL of PPP.

-

Compound Addition: Add 5 µL of the this compound solution (or vehicle/control) to the PPP.

-

Activation: Add 50 µL of the aPTT reagent to the mixture and incubate for a specified activation time (e.g., 3-5 minutes) at 37°C.

-

Initiation of Clotting: Add 50 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start the timer.

-

Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Activated Partial Thromboplastin Time.

-

Controls: Run parallel assays with a vehicle control and a positive control.

Conclusion

The in-vitro PT and aPTT assays are robust and essential methods for the preliminary evaluation of the anticoagulant potential of this compound derivatives. By providing a quantitative measure of the prolongation of clotting time, these assays allow for the screening of compound libraries, determination of structure-activity relationships, and initial potency assessment. The detailed protocols and workflow provided herein serve as a comprehensive guide for researchers in the field of anticoagulant drug discovery and development. Consistent and careful execution of these assays will yield reliable data to inform further preclinical and clinical investigations.

References

Application Notes and Protocols: 4-Hydroxycoumarin as a Versatile Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for utilizing 4-hydroxycoumarin and its derivatives as fluorescent probes for the detection of various analytes. The inherent photochemical properties of the this compound scaffold, including high quantum yields and tunable fluorescence, make it an excellent platform for developing sensitive and selective chemosensors.[1][2][3] This document outlines the fundamental principles, experimental protocols, and data interpretation for the application of these probes in research and development.

Principle of Fluorescence

This compound derivatives typically exhibit fluorescence in the blue-green region of the electromagnetic spectrum.[4][5] The core principle behind their use as fluorescent probes lies in the modulation of their fluorescence intensity or wavelength upon interaction with a specific analyte. This modulation can occur through various mechanisms, including:

-

Photoinduced Electron Transfer (PET): In the free probe, a photoinduced electron transfer process can quench the fluorescence. Upon binding to the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response.[6]

-